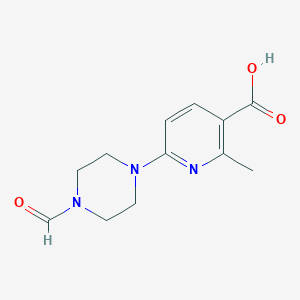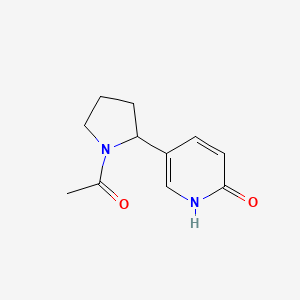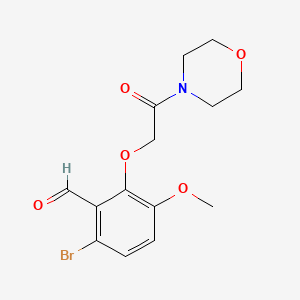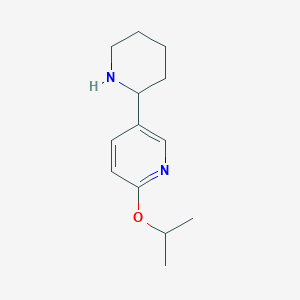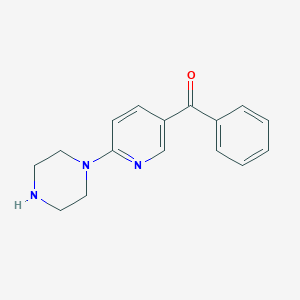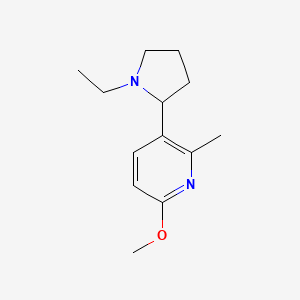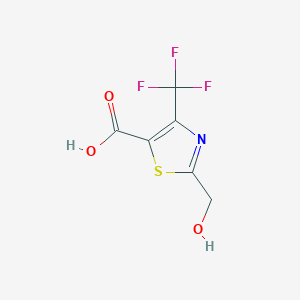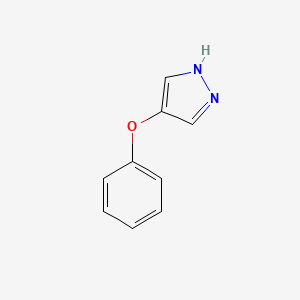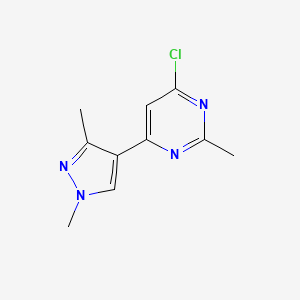
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole or pyrimidine rings.
科学研究应用
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the pyrazolyl group, making it less versatile in certain applications.
1,3-Dimethyl-1H-pyrazole: Lacks the pyrimidine ring, limiting its use in medicinal chemistry.
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but without the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is unique due to the combination of its chloro, methyl, and pyrazolyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6-8(5-15(3)14-6)9-4-10(11)13-7(2)12-9/h4-5H,1-3H3 |
InChI 键 |
GKBQGKRSQIUJMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


